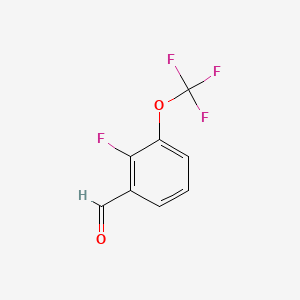

2-Fluoro-3-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUSXOFNQSIUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672900 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-58-9 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzaldehyde: A Key Fluorinated Building Block

CAS Number: 914783-70-1

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will explore its physicochemical properties, plausible synthetic routes, and spectroscopic characteristics. The guide will delve into the compound's reactivity, governed by the unique interplay of its fluoro, trifluoromethoxy, and aldehyde functional groups. Furthermore, we will discuss its applications as a strategic building block in the development of novel pharmaceuticals and advanced materials, highlighting the causal relationship between its structure and its utility in these fields. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who seek to leverage the unique properties of this versatile molecule.

Introduction

Fluorine-containing organic molecules have become indispensable in modern chemistry, particularly in the life sciences and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a fluorinated building block, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring. This unique substitution pattern creates a highly versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups significantly influences the reactivity of the aldehyde and the aromatic ring, making it a valuable precursor for a range of chemical transformations.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 914783-70-1 |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.393 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.455 (lit.)[1] |

| Boiling Point | 185 °C[2] |

| Flash Point | 73 °C (163.4 °F) - closed cup[1] |

Table 2: Safety and Hazard Information

| Hazard | GHS Classification and Precautionary Statements |

| Pictogram | GHS07 (Exclamation mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[3][4][5] |

Synthesis and Manufacturing

Proposed Synthetic Workflow

A potential multi-step synthesis is outlined below, starting from a commercially available precursor. This proposed pathway is based on analogous transformations found in the chemical literature, such as the synthesis of related fluorinated benzonitriles and their subsequent hydrolysis or reduction.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Fluoro-1-(trifluoromethoxy)benzene

-

To a stirred solution of 2-fluorophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate) at room temperature.

-

Introduce the trifluoromethoxide source. This can be a challenging step, often requiring specialized reagents and conditions, such as those used for generating trifluoromethoxide anion or employing an electrophilic trifluoromethoxylating agent.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours, with progress monitored by GC-MS or TLC.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-fluoro-1-(trifluoromethoxy)benzene.

Causality: The choice of an aprotic polar solvent facilitates the nucleophilic substitution reaction. The inert atmosphere is crucial to prevent side reactions, especially if moisture-sensitive reagents are employed.

Step 2: Formylation of 2-Fluoro-1-(trifluoromethoxy)benzene

-

To a cooled (0 °C) solution of 2-fluoro-1-(trifluoromethoxy)benzene in a suitable solvent (e.g., anhydrous THF or dichloromethane), add a strong base such as n-butyllithium dropwise to achieve ortho-lithiation directed by the fluorine atom.

-

After stirring for a period to ensure complete lithiation, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added slowly.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The final product, this compound, is purified by vacuum distillation or column chromatography.

Causality: Ortho-directed metalation is a powerful tool for regioselective functionalization of aromatic rings. The fluorine substituent is a known ortho-directing group for lithiation. The subsequent reaction with DMF introduces the aldehyde functionality.

Spectroscopic Characterization

While specific spectra for this compound were not found in the searched literature, a predicted spectroscopic profile can be outlined based on the analysis of structurally similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.4 ppm. - Aromatic protons (3H) in the region of δ 7.2-8.0 ppm, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 188-192 ppm. - Aromatic carbons showing complex signals due to C-F couplings. The carbon attached to the trifluoromethoxy group will appear as a quartet. |

| ¹⁹F NMR | - A singlet for the trifluoromethoxy group (CF₃O-). - A multiplet for the aromatic fluorine atom. |

| IR Spectroscopy | - Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretch of the aldehyde group around 2720-2820 cm⁻¹. - Strong C-F stretching bands characteristic of the Ar-F and O-CF₃ groups, typically in the 1100-1300 cm⁻¹ region.[6] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 192.11. - Characteristic fragmentation patterns including the loss of H, CHO, and CF₃. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the aromatic fluorine, and the trifluoromethoxy group.

-

Aldehyde Group : The aldehyde is the primary site for nucleophilic addition reactions. The electron-withdrawing effects of the fluorine and trifluoromethoxy groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This facilitates reactions such as:

-

Grignard and Organolithium Additions : To produce secondary alcohols.

-

Reductive Amination : For the synthesis of amines.

-

Condensation Reactions : Such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other bioactive molecules.[7]

-

Aromatic Ring : The fluorine and trifluoromethoxy groups are strong deactivating groups, making the aromatic ring less susceptible to electrophilic aromatic substitution. However, they can direct incoming nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly the fluorine atom, which can act as a leaving group under certain conditions.

-

Trifluoromethoxy Group : This group is generally stable under many reaction conditions. Its primary role is to modulate the electronic properties and lipophilicity of the molecule and its derivatives.

Sources

- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Trifecta of Functionality in a Single Scaffold

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive analysis of this compound, a specialized aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug discovery. While not a widely commercialized compound, its unique trifunctionalized structure—featuring an ortho-fluoro substituent, a meta-trifluoromethoxy group, and a reactive aldehyde—presents a compelling scaffold for developing novel therapeutics. This document synthesizes predictive data based on analogous structures and first principles of physical organic chemistry to offer insights into its physicochemical properties, a plausible synthetic pathway, detailed spectroscopic characterization, and its anticipated chemical reactivity. The guide is intended to serve as a foundational resource for scientists exploring the incorporation of this versatile building block into advanced molecular designs.

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Fluorine and its moieties can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] this compound is a prime exemplar of a highly functionalized building block, distinguished by three key features:

-

The Aldehyde Group: A versatile chemical handle, the aldehyde facilitates a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.

-

The ortho-Fluoro Substituent: The presence of a fluorine atom adjacent to the aldehyde sterically and electronically influences the carbonyl's reactivity. It acts as a strong electron-withdrawing group via induction, enhancing the electrophilicity of the aldehyde carbon.[3]

-

The meta-Trifluoromethoxy (-OCF₃) Group: This functional group is of exceptional importance in medicinal chemistry. It is one of the most lipophilic substituents known, significantly enhancing a molecule's ability to cross biological membranes.[4] Furthermore, it is exceptionally stable to metabolic degradation, a property that can extend the biological half-life of a drug candidate.[1] The -OCF₃ group is a potent electron-withdrawing substituent, yet its conformational preference—typically perpendicular to the aromatic ring—minimizes steric bulk compared to other groups like tert-butyl.[4]

This guide will deconstruct the molecular profile of this compound, providing researchers with the predictive data and foundational knowledge required to harness its synthetic potential.

Physicochemical and Spectroscopic Profile

Given that this compound is not a readily available stock chemical, its experimental data is not published. The following properties are predicted based on the known values of close structural analogs, such as 3-(trifluoromethoxy)benzaldehyde (CAS 52771-21-8)[5] and 2-fluoro-3-methoxybenzaldehyde (CAS 103438-88-6).[6]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Key Considerations |

| Molecular Formula | C₈H₄F₄O₂ | Derived from adding the elemental composition of the three functional groups to a benzene ring. |

| Molecular Weight | 208.11 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid | Based on the appearance of isomers and analogs like 3-(trifluoromethoxy)benzaldehyde. |

| Boiling Point | ~195-205 °C (at 760 mmHg) | Extrapolated from the boiling point of 3-(trifluoromethoxy)benzaldehyde (83-86 °C / 24 mmHg).[7] The addition of fluorine and increased molecular weight will raise the boiling point. |

| Density | ~1.40 - 1.45 g/mL | Interpolated from the densities of 3-(trifluoromethoxy)benzaldehyde (~1.33 g/mL) and 2-fluoro-3-(trifluoromethyl)benzaldehyde (~1.39 g/mL).[8] |

| Lipophilicity (LogP) | > 3.0 | The trifluoromethoxy group is highly lipophilic (Hansch π = +1.04).[4] This value is expected to be significantly higher than that of non-fluorinated analogs. |

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of a synthesized molecule. The following table outlines the expected key signals in NMR, IR, and Mass Spectrometry.

| Technique | Predicted Key Signals and Features | Mechanistic Interpretation |

| ¹H NMR | Aldehyde (CHO): δ 10.2-10.4 ppm (singlet or narrow doublet).Aromatic (Ar-H): δ 7.4-8.0 ppm (3H, complex multiplets). | The aldehyde proton is highly deshielded. The aromatic region will show complex splitting patterns due to ³J(H-H), ³J(H-F), and ⁴J(H-F) coupling. |

| ¹³C NMR | Carbonyl (C=O): δ ~188-190 ppm.C-F: δ ~160-165 ppm (large doublet, ¹J(C-F) ~250-260 Hz).C-OCF₃: δ ~145-150 ppm (quartet, ²J(C-F) ~2-5 Hz).OCF₃: δ ~120 ppm (quartet, ¹J(C-F) ~255-260 Hz). | The carbon directly bonded to the ring fluorine will show a very large one-bond coupling constant. The trifluoromethoxy carbon will also show a large one-bond C-F coupling, and the aromatic carbon it's attached to will show a smaller two-bond coupling.[9] |

| ¹⁹F NMR | Ar-F: δ ~ -110 to -130 ppm (multiplet).-OCF₃: δ ~ -58 to -60 ppm (singlet). | The chemical shifts are characteristic for aromatic fluorine and a trifluoromethoxy group. The -OCF₃ signal is typically a sharp singlet, though long-range couplings to aromatic protons can sometimes be observed.[9] |

| IR Spectroscopy | C=O stretch: 1700-1720 cm⁻¹ (strong).C-F stretch (Aryl): 1200-1250 cm⁻¹ (strong).C-F stretch (-OCF₃): 1100-1200 cm⁻¹ (very strong, broad). | The electron-withdrawing groups will shift the C=O stretch to a higher wavenumber. The C-F stretches of the -OCF₃ group are typically very intense. |

| Mass Spec (EI) | M⁺: m/z = 208.Key Fragments: m/z = 207 ([M-H]⁺), 179 ([M-CHO]⁺), 123 ([M-OCF₃]⁺). | The molecular ion should be clearly visible. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (H•) or the entire formyl radical (•CHO). |

Proposed Synthesis and Experimental Workflow

As this compound is not commercially available, a plausible synthetic route is required. The most logical approach involves the trifluoromethoxylation of a readily available phenolic precursor.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol

Causality: The synthesis hinges on the nucleophilicity of the phenoxide ion generated from 2-fluoro-3-hydroxybenzaldehyde. The choice of trifluoromethoxylation reagent is critical, as simple sources of "CF₃O⁻" are unstable.[2] Modern methods often generate a reactive trifluoromethoxy equivalent in situ.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.

-

Phenoxide Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete formation of the potassium phenoxide intermediate.

-

Trifluoromethoxylation: Add the chosen trifluoromethoxylation reagent. A plausible system could be the use of triflyl chloride (CF₃SO₂Cl) in the presence of an excess of a fluoride source like potassium fluoride (KF), which can generate a reactive intermediate. Alternatively, more advanced, commercially available reagents could be employed.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require several hours to reach completion.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups.

Caption: Logical relationship of substituents to the reactivity of the core molecule.

-

Aldehyde Reactivity: The strong inductive electron-withdrawing effects (-I) of both the ortho-fluoro and meta-trifluoromethoxy groups make the aldehyde's carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack. This enhanced reactivity makes it an excellent substrate for:

-

Reductive Amination: To form substituted benzylamines, a common motif in pharmaceuticals.

-

Wittig and Related Reactions: To generate fluorinated stilbene and cinnamate derivatives.

-

Grignard and Organolithium Additions: To produce secondary alcohols, providing a chiral center for further manipulation.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-fluoro-3-(trifluoromethoxy)benzoic acid using agents like potassium permanganate or Jones reagent.[10]

-

-

Aromatic Ring Reactivity: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of its substituents.[4][11] Reactions like nitration or Friedel-Crafts alkylation would be extremely difficult and require harsh conditions. Conversely, the electron-deficient nature of the ring, particularly due to the ortho-fluoro group, could make it a candidate for nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the displacement of the fluorine atom by strong nucleophiles.

Conclusion

This compound represents a molecule of high strategic value for chemical synthesis and drug design. Although its synthesis is non-trivial, the unique combination of a reactive aldehyde handle with two distinct, stability- and lipophilicity-enhancing fluorine moieties makes it a compelling building block. The predictive data and synthetic strategies outlined in this guide provide a robust starting point for researchers aiming to integrate this scaffold into the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

-

PubChem. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139. Available at: [Link]

-

Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994). Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' R. Available at: [Link]

-

YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. Available at: [Link]

-

Wikipedia. Fluorobenzaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Available at: [Link]

-

National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Available at: [Link]

-

PubMed. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Available at: [Link]

-

PubChem. o-Fluorobenzaldehyde | C7H5FO | CID 67970. Available at: [Link]

-

PubMed. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Available at: [Link]

-

ChemBK. Ortho-Fluorobenzaldehyde. Available at: [Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

-

ResearchGate. Trifluoromethylation/cyclization of 2-cyanobenzaldehyde. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. 3-(TRIFLUOROMETHOXY)BENZALDEHYDE [chemicalbook.com]

- 8. 2-Fluoro-3-(trifluoromethyl)benzaldehyde 95 112641-20-0 [sigmaaldrich.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzaldehyde and Its Closely Related Analogue

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials science, precision in molecular architecture is paramount. The requested subject of this guide, 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, represents a highly specific fluorinated building block. However, a comprehensive search of scientific literature and commercial databases reveals a significant lack of available data, including a specific CAS number, for this exact isomeric structure. This suggests it is either a novel or not a readily accessible compound.

In the spirit of scientific integrity and to provide a functionally valuable resource, this guide will focus on the well-documented and commercially available analogue, 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 112641-20-0) . We will provide a thorough analysis of this compound's known properties, synthesis, and reactivity. Furthermore, we will explore the distinct electronic and conformational properties of the trifluoromethoxy (-OCF₃) group to offer predictive insights into how the target compound might differ from its trifluoromethyl (-CF₃) counterpart. This approach ensures that the guide is grounded in verifiable data while still addressing the user's interest in this specific substitution pattern.

Part 1: Profile of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

This compound is a key synthetic intermediate, valued for the strategic placement of its functional groups which impart specific reactivity and properties to the molecule. The ortho-fluoro and meta-trifluoromethyl substituents create a unique electronic environment that influences the reactivity of the aldehyde group.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are summarized below. These properties are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 112641-20-0 | [1][2] |

| Molecular Formula | C₈H₄F₄O | [1][3] |

| Molecular Weight | 192.11 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Density | 1.393 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.455 | [1][2] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |

| SMILES | Fc1c(C=O)cccc1C(F)(F)F | [1] |

| InChI Key | XDMZVNQKVMTCSP-UHFFFAOYSA-N | [1] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for confirming the structure and purity of the compound. While a comprehensive, publicly available annotated spectrum for 2-Fluoro-3-(trifluoromethyl)benzaldehyde is not readily found, data for its isomers and related structures can provide a strong basis for interpretation.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between 9.5 and 10.5 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (7.0-8.5 ppm), with their specific shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbonyl carbon will be observed as a singlet around 185-195 ppm. The carbons in the aromatic ring will appear between 110-140 ppm, with those directly attached to fluorine or the trifluoromethyl group showing characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It will show two distinct signals: one for the aromatic fluorine and another for the -CF₃ group, each with its characteristic chemical shift.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde will be prominent, typically in the range of 1690-1715 cm⁻¹. C-F stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (192.11).[4] Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).

Part 2: Synthesis and Reactivity

Understanding the synthesis and reactivity of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is crucial for its application in multi-step organic synthesis.

Synthetic Approaches

While specific, detailed protocols for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are not abundant in open literature, general methods for the formylation of substituted aromatic rings can be applied. A plausible synthetic route would involve the ortho-lithiation and subsequent formylation of 1-fluoro-2-(trifluoromethyl)benzene.

Experimental Protocol: Directed Ortho-Metalation and Formylation (General Procedure)

This protocol is a generalized representation and requires optimization for the specific substrate.

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Metalation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in hexanes/THF dropwise to the cooled solution. The fluorine atom directs the lithiation to the ortho position. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Quench and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere & Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.

-

Low Temperature (-78 °C): This temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.

-

Directed Ortho-Metalation: The fluorine atom is a modest ortho-directing group, making this a feasible strategy for regioselective functionalization.

-

DMF as Formylating Agent: DMF serves as an efficient electrophile to introduce the aldehyde functionality onto the lithiated aromatic ring.

Chemical Reactivity and Applications

The aldehyde group is highly versatile. The presence of the electron-withdrawing fluorine and trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5][6]

-

Nucleophilic Addition: It readily undergoes reactions with nucleophiles such as Grignard reagents and organolithiums to form secondary alcohols.

-

Reductive Amination: It can be converted into various amines by reaction with primary or secondary amines in the presence of a reducing agent.

-

Wittig Reaction: It serves as an excellent substrate for the Wittig reaction to form alkenes.[7]

-

Condensation Reactions: It participates in aldol and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.[8]

Its primary application lies in its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, it has been used in the synthesis of curcumin analogues with potential anti-bacterial properties.[2]

Part 3: The Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Group: A Comparative Analysis

The distinction between a trifluoromethoxy (-OCF₃) group and a trifluoromethyl (-CF₃) group is subtle but significant, with profound implications for a molecule's properties and biological activity.

Key Differences and Predicted Impact on the Target Molecule:

-

Electronic Effects: Both groups are strongly electron-withdrawing via induction (-I effect). However, the oxygen atom in the -OCF₃ group can donate electron density to the aromatic ring through resonance (+M effect), whereas the -CF₃ group is weakly withdrawing through resonance (-M effect). This opposing resonance effect in the -OCF₃ group can modulate the overall electron density of the aromatic ring differently. For this compound, this would likely make the aldehyde carbon slightly less electrophilic than in the -CF₃ analogue.

-

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, even more so than the trifluoromethyl group. Replacing -CF₃ with -OCF₃ would significantly increase the molecule's lipophilicity, which could enhance membrane permeability and potentially alter its pharmacokinetic profile.

-

Conformational Properties: The -OCF₃ group tends to adopt a conformation where it is perpendicular to the plane of the aromatic ring.[9] This is in contrast to a methoxy group which prefers to be coplanar. This rigid, orthogonal orientation can have significant implications for how the molecule fits into a binding pocket of a biological target.

-

Metabolic Stability: Both groups are known to be highly stable to metabolic degradation, a desirable trait in drug design.

Part 4: Safety and Handling

For 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 112641-20-0):

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Use of chemical safety goggles, chemical-resistant gloves, and a respirator with an appropriate filter (e.g., type ABEK) is recommended.[2] Handle in a well-ventilated area or a chemical fume hood.

References

-

Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved January 16, 2026, from [Link]

-

Cenmed Enterprises. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved January 16, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Retrieved January 16, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved January 16, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

TradingChem.com. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde's Properties and supplier. Retrieved January 16, 2026, from [Link]

Sources

- 1. 2-氟-3-(三氟甲基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 112641-20-0 [m.chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 2-Fluoro-3-(trifluoromethyl)benzaldehyde [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. ossila.com [ossila.com]

- 7. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

Introduction: A Scientist's Perspective on Proactive Safety

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde

As a Senior Application Scientist, my experience in drug discovery and synthetic chemistry has underscored a fundamental principle: true innovation is inseparable from rigorous safety. The compounds we work with are not merely reagents; they are reactive entities with inherent properties that demand our respect and understanding. This compound is a valuable building block in modern medicinal chemistry, prized for the unique physicochemical properties that the fluoro- and trifluoromethoxy- substituents impart to target molecules. However, these same reactive groups necessitate a proactive and informed approach to its handling.

This guide is designed for fellow researchers and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, mechanistic understanding of why specific precautions are necessary. By grounding our protocols in scientific rationale, we transform safety from a checklist into an integral part of our experimental design, ensuring the well-being of our teams and the integrity of our research.

Section 1: Core Chemical Identity and Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is non-negotiable. This compound is a mono-constituent substance with the chemical formula C₈H₄F₄O₂.[1] Its reactivity is centered on the aldehyde functional group, while the fluorinated substituents influence its stability, volatility, and biological interactions.

Physicochemical Data

A summary of the key physical and chemical properties is essential for anticipating its behavior in the laboratory environment.

| Property | Value | Source |

| Chemical Name | This compound | Synquest Labs[1] |

| CAS Number | 1159512-58-9 | Synquest Labs[1] |

| Molecular Formula | C₈H₄F₄O₂ | Synquest Labs[1] |

| Molecular Weight | 208.11 g/mol | Calculated |

| Appearance | Data not specified; likely a liquid | Inferred |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classification indicates moderate but significant health risks that must be managed.[1]

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact |

The causality behind these classifications is clear: the aldehyde group can react with biological nucleophiles, while the fluorinated moieties can enhance tissue penetration and reactivity. The respiratory irritation is a key concern, as fine mists or vapors can easily be inhaled, leading to inflammation of the respiratory tract.[1]

Section 2: The Self-Validating Safety Workflow: From Storage to Bench

A robust safety protocol is a self-validating system. Each step is designed to mitigate the risks identified in the previous section, creating a workflow where safe handling is the most logical and efficient path.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense, not the first. The primary goal is to minimize exposure through robust engineering controls.

-

Fume Hood: All manipulations of this compound—from weighing and aliquoting to its use in a reaction—must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain and exhaust any vapors or aerosols at the source, protecting the user's breathing zone from respiratory irritants.[1]

-

Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection by diluting any fugitive emissions that might escape primary containment.[2][3]

-

Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation.[2][3] This is a critical failsafe; in the event of a significant splash, immediate decontamination is the most crucial factor in minimizing injury.

Personal Protective Equipment (PPE): A Systematic Approach

The selection and use of PPE must directly address the identified hazards: skin, eye, and respiratory irritation.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.[1][2]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to check the glove manufacturer's compatibility data. Double-gloving is a prudent measure, especially for extended manipulations. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[1]

-

Body Protection: A standard laboratory coat is mandatory. For larger-scale work, a chemically resistant apron or coveralls should be utilized.[1]

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 3: Standard Operating Procedures (SOPs)

These step-by-step protocols are designed to integrate safety into the routine handling of the compound.

Handling and Storage Protocol

Adherence to proper handling and storage procedures is fundamental to preventing accidental exposures and maintaining chemical integrity.

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clear of clutter. Have all necessary equipment, including spill cleanup materials, readily available.

-

Retrieval: Transport the container in a secondary, shatter-proof carrier.

-

Dispensing: Perform all weighing and liquid transfers inside the fume hood. Avoid breathing vapors, mists, or fumes.[1][2]

-

Post-Handling: After use, securely close the container.[1] Thoroughly wash hands and any potentially exposed skin with soap and water.[1][2]

-

Storage: Store the container in a well-ventilated, designated chemical storage area.[1] It should be kept tightly closed and stored locked up.[1] Avoid storing with strong oxidizing agents or strong bases, as these are common incompatibilities for aldehydes.[4]

Caption: Step-by-step safe handling workflow.

Emergency Response

Preparedness is key. In the event of an exposure or spill, a clear, logical response can significantly mitigate harm.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] The rationale is to physically remove the irritant as quickly as possible.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] The extended flushing time is critical to ensure all traces of the chemical are removed from the delicate eye tissues.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1]

-

Accidental Release: Evacuate unnecessary personnel from the area.[1] Ensure adequate ventilation. Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[5] Do not allow the material to enter drains or waterways.

Caption: Decision tree for emergency response actions.

Section 4: Disposal Considerations

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

-

Waste Treatment: All waste containing this compound must be treated as hazardous. It should be collected in a clearly labeled, sealed container.[5]

-

Disposal Method: The recommended disposal method is to use a licensed professional waste disposal service. The material may be sent to an authorized incinerator equipped with an afterburner and scrubber to handle the thermal decomposition products, which could include hazardous hydrogen fluoride.[1][4] Never dispose of this chemical down the drain.

Conclusion

This compound is a powerful tool in the chemist's arsenal. By understanding its specific hazards—skin, eye, and respiratory irritation—and implementing a multi-layered safety system of engineering controls, appropriate PPE, and rigorous handling protocols, we can utilize this reagent with confidence. The principles outlined in this guide are not obstacles to research; they are the very framework that enables safe, repeatable, and ultimately successful scientific advancement.

References

-

This compound Safety Data Sheet , SynQuest Laboratories, Inc.

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde Safety Data Sheet , SynQuest Laboratories, Inc. (Provides information on thermal decomposition of similar fluorinated compounds).

-

3-(Trifluoromethyl)benzaldehyde Safety Data Sheet , Fisher Scientific. (Illustrates standard safety measures like eyewash stations for similar aldehydes).

-

p-(Trifluoromethoxy)benzaldehyde Safety Data Sheet , Thermo Fisher Scientific. (Provides general handling advice for related compounds).

-

2-(Trifluoromethyl)benzaldehyde Safety Data Sheet , Fisher Scientific. (Confirms the need for ventilation and safety showers).

-

3-(Trifluoromethyl)benzaldehyde Safety and Handling Guide , Benchchem. (Provides insights into incompatible materials for similar structures).

-

3-(Trifluoromethyl)benzaldehyde Safety Data Sheet , Apollo Scientific. (Details spill cleanup and personal protection measures).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde. The interpretation is grounded in the fundamental principles of nuclear magnetic resonance spectroscopy and supported by comparative data from structurally analogous compounds. We will delve into the electronic effects of the substituents on the benzaldehyde core, predicting the chemical shifts, coupling constants, and multiplicities of the proton signals.

Molecular Structure and Predicted ¹H NMR Spectral Data

The chemical structure of this compound is presented below. The numbering of the carbon atoms is crucial for the assignment of the proton signals in the ¹H NMR spectrum.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound with atom numbering.

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ at 400 MHz are summarized in the table below. These predictions are based on the analysis of substituent effects and data from similar compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-CHO | 10.4 | Doublet | ⁴JHF ≈ 2-3 | 1H |

| H-6 | 7.9 - 8.1 | Doublet of doublets | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 | 1H |

| H-4 | 7.6 - 7.8 | Triplet | ³JHH ≈ 8 | 1H |

| H-5 | 7.4 - 7.6 | Triplet of doublets | ³JHH ≈ 8, ⁴JHF ≈ 1-2 | 1H |

Theoretical Framework for Spectral Interpretation

The positions and splitting patterns of the proton signals in the ¹H NMR spectrum of this compound are dictated by the electronic environment of each proton. The three substituents on the benzene ring—the aldehyde (-CHO), the fluorine (-F), and the trifluoromethoxy (-OCF₃) groups—exert significant electronic effects that influence the spectrum.

-

Aldehyde Group (-CHO): This is a strongly de-shielding and meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. The proton of the aldehyde group itself is highly de-shielded and appears at a characteristic downfield chemical shift.

-

Fluorine (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via a +M (mesomeric) effect. The inductive effect generally dominates, de-shielding nearby protons. Fluorine also couples with protons, leading to characteristic splitting patterns (H-F coupling).

-

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring. This leads to a de-shielding of the aromatic protons.

Detailed Analysis of the Predicted ¹H NMR Spectrum

Aldehyde Proton (H-CHO)

The aldehyde proton is expected to be the most de-shielded proton in the molecule, appearing at a chemical shift of approximately 10.4 ppm . This is a characteristic region for aldehyde protons. Due to the presence of the fluorine atom at the C2 position, a four-bond coupling (⁴JHF) is anticipated, which would split the aldehyde proton signal into a doublet with a small coupling constant of around 2-3 Hz .

Aromatic Protons (H-4, H-5, and H-6)

The three aromatic protons are in different chemical environments and will therefore have distinct signals.

-

H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group, which will cause a significant downfield shift. It is expected to resonate in the region of 7.9 - 8.1 ppm . It will be coupled to H-5 (³JHH, ortho-coupling, ≈ 7-8 Hz) and to H-4 (⁴JHH, meta-coupling, ≈ 1-2 Hz), resulting in a doublet of doublets .

-

H-4: This proton is para to the aldehyde group and meta to both the fluorine and trifluoromethoxy groups. It is expected to appear at a chemical shift of approximately 7.6 - 7.8 ppm . It will be coupled to H-5 (³JHH, ortho-coupling, ≈ 8 Hz) and H-6 (⁴JHH, meta-coupling, which may not be resolved), leading to a signal that is likely to be a triplet (due to coupling with two adjacent protons, H-5 and H-3, though H-3 is a substituent). More accurately, it would be a triplet if the coupling to H-5 and H-3 were similar, but since H-3 is a substituent, it will primarily couple to H-5. However, long-range coupling to the fluorine at C2 might also occur. Assuming the dominant coupling is with the adjacent protons, a triplet is a reasonable prediction.

-

H-5: This proton is meta to the aldehyde group and ortho to the trifluoromethoxy group. Its chemical shift is predicted to be in the range of 7.4 - 7.6 ppm . It will be coupled to H-4 (³JHH, ortho-coupling, ≈ 8 Hz) and H-6 (³JHH, ortho-coupling, ≈ 8 Hz), which would typically give a triplet. Additionally, a four-bond coupling to the fluorine atom at C2 (⁴JHF, ≈ 1-2 Hz) is possible, which would further split the signal into a triplet of doublets .

Spin-Spin Coupling Network

The predicted spin-spin coupling interactions for the aromatic protons and the aldehyde proton are illustrated in the following diagram.

The Trifluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Functional Group

In the intricate chess game of drug design, where the goal is to achieve a harmonious balance of potency, selectivity, and favorable pharmacokinetic properties, the medicinal chemist's choice of functional groups is paramount. For decades, fluorine-containing moieties have been indispensable tools, with the trifluoromethyl (-CF3) group being a workhorse for enhancing metabolic stability and modulating lipophilicity.[1][2][3] However, in the relentless pursuit of superior drug candidates, a more nuanced and powerful substituent has garnered increasing attention: the trifluoromethoxy (-OCF3) group.[4][5] While still less prevalent than its -CF3 cousin in marketed drugs, the unique electronic and steric properties of the trifluoromethoxy group offer a distinct and often advantageous profile, making it a key player in the design of next-generation therapeutics.[4][5]

This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of why and how the trifluoromethoxy group exerts its profound influence on molecular properties. We will explore the causality behind its effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and provide practical insights into its strategic deployment in drug discovery programs.

Unveiling the Physicochemical Trifecta: Lipophilicity, Electronics, and Conformation

The trifluoromethoxy group's utility stems from a unique combination of three key physicochemical characteristics that differentiate it from other common substituents, including the methoxy (-OCH3) and trifluoromethyl (-CF3) groups.

Mastering Lipophilicity for Enhanced Permeability

A critical determinant of a drug's ability to traverse biological membranes is its lipophilicity, often quantified by the partition coefficient, logP.[6] The trifluoromethoxy group is one of the most lipophilic substituents employed in medicinal chemistry.[4][7] This heightened lipophilicity can significantly improve a drug's capacity to cross cellular membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[7][8][9]

The Hansch-Fujita lipophilicity parameter (π) provides a quantitative measure of a substituent's contribution to a molecule's overall lipophilicity. A comparison with related groups reveals the potent effect of the -OCF3 group:

| Substituent | Hansch-Fujita π Value |

| Methoxy (-OCH3) | -0.02 |

| Trifluoromethoxy (-OCF3) | +1.04 [4] |

| Trifluoromethyl (-CF3) | +0.88[4] |

Data sourced from authoritative reviews on the topic.[4]

This table clearly illustrates that the trifluoromethoxy group imparts a greater degree of lipophilicity than the trifluoromethyl group, a crucial consideration when fine-tuning a drug candidate's ADME properties.[8] The strategic replacement of a less lipophilic group with a trifluoromethoxy group can be a powerful tactic to enhance membrane permeability and, consequently, bioavailability.[7]

A Unique Electronic Signature

The electronic nature of the trifluoromethoxy group is a delicate interplay of opposing forces. The three highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. However, the oxygen atom's lone pairs can participate in resonance, donating electron density to an adjacent aromatic ring. This duality is distinct from the purely electron-withdrawing nature of the trifluoromethyl group.[10] This unique electronic profile can be leveraged to modulate a molecule's pKa, influencing its ionization state at physiological pH and its interactions with biological targets.[11][12]

Conformational Control: A Subtle yet Powerful Influencer

Unlike the methoxy group, which often prefers a planar conformation with an adjacent aromatic ring, the trifluoromethoxy group exhibits a distinct conformational preference. Due to steric and electronic repulsion, the -OCF3 group tends to adopt a conformation where it is perpendicular to the plane of the aromatic ring.[13][14] This orthogonal arrangement can have significant implications for drug-receptor interactions by altering the molecule's three-dimensional shape and influencing the presentation of other key binding motifs. This conformational constraint can also shield the ether oxygen from metabolic enzymes, contributing to enhanced stability.

The Trifluoromethoxy Group as a Metabolic Shield

One of the most compelling reasons for incorporating a trifluoromethoxy group is its profound impact on metabolic stability.[4][9] A major route of metabolism for many drugs is oxidation, often mediated by the cytochrome P450 (CYP) family of enzymes.[1] The trifluoromethoxy group can effectively block or slow down these metabolic pathways.

The remarkable metabolic stability of the -OCF3 group can be attributed to several factors:

-

High C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[8]

-

Steric Hindrance: The bulky trifluoromethyl moiety can sterically hinder the approach of metabolic enzymes to the ether oxygen.[15]

-

Reduced Electron Density on Oxygen: The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[15]

Strategic Application in Drug Design: A Field-Proven Perspective

The decision to introduce a trifluoromethoxy group should be a strategic one, driven by a clear understanding of the lead compound's liabilities and the desired improvements in its properties.

Bioisosteric Replacement: More Than Just a Mimic

The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as the methoxy group or even a halogen atom.[10] However, it is rarely a simple one-for-one swap. The significant increase in lipophilicity and the altered electronic and conformational properties must be carefully considered in the context of the overall molecular structure and its interaction with the biological target.

Case Study: Riluzole

A notable example of a drug featuring a trifluoromethoxy group is Riluzole, used to treat amyotrophic lateral sclerosis (ALS).[16] In this case, the -OCF3 group contributes to the molecule's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Synthetic Strategies for Incorporating the Trifluoromethoxy Group

Historically, the introduction of the trifluoromethoxy group has been challenging. However, recent advances in synthetic methodology have made this valuable moiety more accessible to medicinal chemists.[17] Common strategies include:

-

Nucleophilic Trifluoromethoxylation: These methods involve the use of reagents that can deliver a nucleophilic "OCF3" species to an electrophilic substrate.

-

Electrophilic Trifluoromethoxylation: Reagents such as those developed by Togni and Umemoto allow for the electrophilic transfer of the -OCF3 group to nucleophilic substrates like phenols and alcohols.[13]

-

Visible Light Photoredox Catalysis: This modern approach enables the generation of trifluoromethoxy radicals under mild conditions, opening up new avenues for the synthesis of trifluoromethoxy-containing compounds.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the enhanced metabolic stability conferred by the trifluoromethoxy group, an in vitro microsomal stability assay is a standard and essential experiment.

Objective: To determine and compare the rate of metabolic degradation of a trifluoromethoxy-containing compound and its non-fluorinated analog in the presence of liver microsomes.

Materials:

-

Test compounds (trifluoromethoxy-containing and non-fluorinated analog)

-

Liver microsomes (human, rat, or other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard for quenching and sample preparation

-

LC-MS/MS system for analysis

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of the Reaction:

-

Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of ACN containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression line.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

-

Expected Outcome: The trifluoromethoxy-containing compound is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated analog, providing quantitative evidence of its enhanced metabolic stability.[1]

Conclusion: A Powerful Tool for the Discerning Medicinal Chemist

The trifluoromethoxy group is far more than just a fluorinated analog of the methoxy group. Its unique confluence of high lipophilicity, distinct electronic properties, and conformational preferences, coupled with its exceptional metabolic stability, makes it a powerful and versatile tool in the hands of the modern medicinal chemist.[4][5] By understanding the fundamental principles that govern its behavior and by strategically applying it to address specific challenges in drug design, researchers can unlock new opportunities to create safer and more effective medicines. The continued development of novel synthetic methodologies will undoubtedly further expand the utility of this remarkable functional group in the years to come.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. Protheragen. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

-

Enantioselective synthesis of trifluoromethoxy-containing compounds. ResearchGate. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Frontiers. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [Link]

-

Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. PMC - NIH. [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]

-

Trifluoromethoxy group. Wikipedia. [Link]

-

Hydrogen-Bonding Thiourea Organocatalysts: The Privileged 3,5-Bis(trifluoromethyl)phenyl Group | Request PDF. ResearchGate. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Acme Bioscience. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Trifluoromethoxy group - Wikipedia [en.wikipedia.org]

- 17. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects of Trifluoromethoxybenzaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a paramount strategy for fine-tuning the physicochemical and biological properties of organic molecules.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful and versatile substituent.[1] Its incorporation into a molecular scaffold, particularly an aromatic system like benzaldehyde, imparts a distinct set of electronic characteristics that can profoundly influence reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5]

This technical guide provides a comprehensive exploration of the electron-withdrawing effects of the trifluoromethoxy group when appended to a benzaldehyde core. We will dissect the nuanced interplay of its inductive and resonance effects, provide a comparative analysis with other common electron-withdrawing groups, and detail the experimental and computational methodologies used to characterize these properties. This document is intended to serve as a foundational resource for researchers aiming to leverage the unique attributes of trifluoromethoxybenzaldehyde in their synthetic and drug discovery endeavors.

The Dichotomous Nature of the Trifluoromethoxy Group: A Tale of Two Effects

The net electronic influence of the trifluoromethoxy group is a fascinating case study in the balance between two opposing forces: a powerful sigma-withdrawing inductive effect (-I) and a weaker pi-donating resonance effect (+M).[6][7]

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, subsequently, through the sigma bond framework of the aromatic ring.[6][8] This potent inductive withdrawal is the dominant characteristic of the -OCF₃ group.[6]

-

Resonance Effect (+M): Similar to a methoxy group, the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system.[6] However, the strong inductive pull of the trifluoromethyl moiety significantly diminishes the electron-donating capacity of the oxygen, rendering this resonance effect considerably weaker than that of a methoxy group.[1][6]

This duality results in the trifluoromethoxy group acting as a net electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution, yet it remains an ortho-, para-director due to the slight enrichment of electron density at these positions via its weak resonance contribution.[9][10]

Comparative Analysis: -OCF₃ vs. Other Electron-Withdrawing Groups

To fully appreciate the utility of the trifluoromethoxy group, it is instructive to compare its electron-withdrawing strength to other commonly employed substituents. A quantitative measure of this is provided by the Hammett substituent constants (σ), where a more positive value indicates a stronger electron-withdrawing effect.[2][11]

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Key Electronic Feature |

| Nitro (-NO₂) | 0.78 | 0.71 | Strong -I and -M effects |

| Trifluoromethyl (-CF₃) | 0.53 | 0.44 | Strong -I effect |

| Trifluoromethoxy (-OCF₃) | 0.36 | 0.39 | Strong -I, weak +M effect |

| Cyano (-CN) | 0.66 | 0.56 | Strong -I and -M effects |

| Chlorine (-Cl) | 0.23 | 0.37 | -I and +M effects |

Data sourced from Stenutz, B. Hammett Substituent Constants, and other sources.[2]

As the data illustrates, the trifluoromethyl group (-CF₃) is a more potent electron-withdrawing group than the trifluoromethoxy group, particularly at the para position.[2] This is due to the direct attachment of the highly electronegative fluorine atoms to the carbon, leading to a powerful inductive effect that is not partially offset by a resonance donation.[2] The trifluoromethoxy group's effect is more comparable to that of a halogen like chlorine, though it is generally a stronger deactivator.[9][10]

Visualizing the Electronic Effects

The interplay of inductive and resonance effects can be visualized using a conceptual diagram.

Caption: General workflow for synthesis and characterization.

Conclusion

The trifluoromethoxy group occupies a unique and valuable position in the medicinal chemist's toolbox. Its strong, long-range electron-withdrawing inductive effect, tempered by a weak resonance donation, provides a nuanced method for modulating the electronic properties of aromatic systems like benzaldehyde. [12][13]This guide has provided a detailed overview of these effects, their comparative standing among other functional groups, and the key experimental and computational techniques for their characterization. A thorough understanding of these principles is essential for the rational design of novel pharmaceuticals and advanced materials that harness the distinct advantages conferred by this remarkable substituent.

References

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Schlosser, M., & Rausis, T. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804.

- BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.

- BenchChem. (2025). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. BenchChem.

- Böhm, H. J., Banner, D., & Weber, L. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 23.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

- BenchChem. (2025).

- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- Novás, M., & Matos, M. J. (2025).

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Böhm, H. J., Banner, D., & Weber, L. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Chemecia. (n.d.). Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Chemecia.

- BenchChem. (2025). A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers. BenchChem.

- Reddit. (2023).

- Wikipedia. (n.d.).

- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. BenchChem.

- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- MDPI. (n.d.). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI.

- Harris, J. M. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]